molecular formula C5H5ClN2O2 B1276606 (4-Chloro-pyrazol-1-yl)-acetic acid CAS No. 32089-46-6

(4-Chloro-pyrazol-1-yl)-acetic acid

Cat. No.: B1276606
CAS No.: 32089-46-6
M. Wt: 160.56 g/mol
InChI Key: KPXIVTIAZUNIOR-UHFFFAOYSA-N
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Description

(4-Chloro-pyrazol-1-yl)-acetic acid is a chemical compound with the molecular formula C5H5ClN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a chloro substituent at the 4-position and an acetic acid moiety attached to the pyrazole ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-pyrazol-1-yl)-acetic acid typically involves the chlorination of pyrazole followed by the introduction of the acetic acid group. One common method includes the reaction of 4-chloropyrazole with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-pyrazol-1-yl)-acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazole derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of dihydropyrazole derivatives.

Scientific Research Applications

(4-Chloro-pyrazol-1-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-pyrazol-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The chloro substituent and acetic acid moiety contribute to its binding affinity and specificity towards enzymes or receptors. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-pyrazol-1-yl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    (4-Chloro-pyrazol-1-yl)-butyric acid: Contains a butyric acid moiety.

    (4-Chloro-pyrazol-1-yl)-benzoic acid: Features a benzoic acid moiety.

Uniqueness

(4-Chloro-pyrazol-1-yl)-acetic acid is unique due to its specific combination of a chloro substituent and an acetic acid moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXIVTIAZUNIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424494
Record name (4-Chloro-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32089-46-6
Record name (4-Chloro-pyrazol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chloro-1H-pyrazol-1-yl)acetic acid
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